molecular formula C11H12N2O2 B11894363 1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one CAS No. 88786-10-1

1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one

Cat. No.: B11894363
CAS No.: 88786-10-1
M. Wt: 204.22 g/mol
InChI Key: VSAOEDMHYGBKGI-UHFFFAOYSA-N
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Description

1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one is a heterocyclic compound that features a fused isoxazole and isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an isoxazole derivative with an isoquinoline precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and solvents would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically require acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, often under the influence of catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study this compound for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are of interest. It may be investigated for its effects on specific diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol: This compound shares a similar isoxazole ring but differs in the fused ring system.

    Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate: Another related compound with a similar core structure but different functional groups.

Uniqueness

1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one is unique due to its specific ring fusion and methyl substitution. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

88786-10-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-c]isoquinolin-5-one

InChI

InChI=1S/C11H12N2O2/c1-6-9-7-4-2-3-5-8(7)10(14)12-11(9)15-13-6/h2-5H2,1H3,(H,12,14)

InChI Key

VSAOEDMHYGBKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C3=C(CCCC3)C(=O)N2

Origin of Product

United States

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